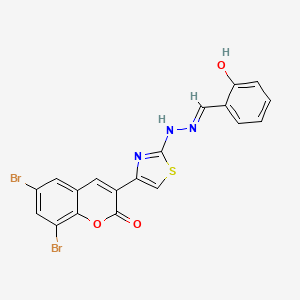

(E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Description

The compound (E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a coumarin-thiazole hybrid with a complex architecture. Its structure comprises:

- A coumarin core (2H-chromen-2-one) substituted with bromine atoms at positions 6 and 6.

- A thiazole ring linked to the coumarin via a hydrazinyl group.

- A 2-hydroxybenzylidene moiety attached to the hydrazinyl group, adopting an E-configuration at the C=N double bond.

This compound’s design integrates pharmacophoric elements from coumarins (notable for antimicrobial and anticancer activity), thiazoles (known for heterocyclic reactivity), and hydrazone linkages (implicated in metal chelation and bioactivity).

Properties

IUPAC Name |

6,8-dibromo-3-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Br2N3O3S/c20-12-5-11-6-13(18(26)27-17(11)14(21)7-12)15-9-28-19(23-15)24-22-8-10-3-1-2-4-16(10)25/h1-9,25H,(H,23,24)/b22-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPIOYIUEKEHDI-GZIVZEMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Br2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-6,8-dibromo-3-(2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one is a synthetic derivative that combines elements from various bioactive groups, including thiazoles, hydrazones, and coumarins. This article explores its biological activity, focusing on its potential as an antimicrobial and anticancer agent.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C17H11Br2N5O3S

- Molecular Weight : 525.181 g/mol

The compound features a chromenone backbone with dibromo substitutions and a hydrazinyl-thiazole moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Many derivatives of coumarin and thiazole have shown significant antibacterial and antifungal properties.

- Anticancer Potential : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.

In Vitro Studies

A series of studies have evaluated the antimicrobial efficacy of related compounds. For instance, coumarin derivatives have been reported to exhibit notable acetylcholinesterase (AChE) inhibitory activity, which is relevant in the context of neurodegenerative diseases .

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives against common bacterial strains:

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 128 |

| Compound B | S. aureus | 64 |

| Compound C | P. aeruginosa | 256 |

These results indicate that modifications in the chemical structure can significantly affect antimicrobial potency.

The antimicrobial action is often attributed to:

- Inhibition of Cell Wall Synthesis : Compounds may disrupt peptidoglycan synthesis in bacteria.

- Interference with Nucleic Acid Synthesis : Some derivatives can inhibit DNA or RNA synthesis.

Case Studies

Recent research has focused on the anticancer properties of similar compounds. For example, a study demonstrated that coumarin derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

Table 2 presents findings on the cytotoxicity of related compounds:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 15 |

| Compound E | HeLa (Cervical Cancer) | 10 |

| Compound F | A549 (Lung Cancer) | 20 |

These results suggest that the presence of thiazole and hydrazone functionalities may enhance anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Bromine vs. Chlorine: The target compound’s 6,8-dibromo substitution contrasts with mono-bromo or chloro substituents in analogues. Bromine’s larger atomic radius and polarizability may enhance intermolecular halogen bonding or π-stacking interactions compared to chlorine .

- Hydroxy vs. Chloro Benzylidene : The 2-hydroxybenzylidene group in the target compound enables stronger hydrogen bonding (via –OH) compared to chloro-substituted analogues, which rely on weaker halogen interactions .

- Thiazole vs. Triazole: Thiazole rings (as in the target compound) exhibit distinct electronic properties compared to triazoles, influencing conjugation and bioactivity.

Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen Bonding Patterns in Crystal Structures

- Hydroxybenzylidene Contribution : The target compound’s hydroxy group likely participates in intramolecular (e.g., C–H⋯O) and intermolecular (e.g., O–H⋯S/O/N) hydrogen bonds, stabilizing its conformation and crystal packing. This contrasts with chloro analogues, where weaker C–H⋯Cl or halogen bonds dominate .

- Br⋯X Interactions : The 6,8-dibromo substitution may lead to Br⋯Br or Br⋯O/N contacts (<3.5 Å), influencing lattice energy and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.